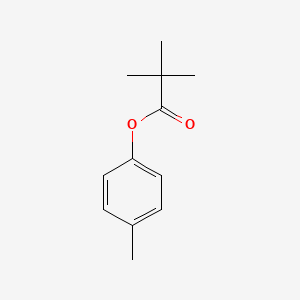

p-Tolyl pivalate

Description

p-Tolyl pivalate (CAS 69120-23-6), also known as 4-pivaloyloxytoluene or propanoic acid-2,2-dimethyl-4-methylphenyl ester, is an organic ester compound featuring a p-tolyl (4-methylphenyl) group linked to a pivalate (2,2-dimethylpropanoate) moiety. Its structure combines the steric bulk of the tert-butyl group in the pivalate fragment with the aromatic p-tolyl group, making it valuable in synthetic chemistry and industrial applications. The compound is utilized as a precursor in oligonucleotide synthesis (e.g., in phosphoramidites for RNA modification) and as a catalytic intermediate in polymerization reactions . Its stability and reactivity are influenced by the electron-donating methyl group on the aromatic ring and the hindered ester group, which modulates its participation in nucleophilic substitutions and cross-coupling reactions .

Properties

CAS No. |

69120-23-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(4-methylphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-11(13)12(2,3)4/h5-8H,1-4H3 |

InChI Key |

FQUYWADLJYCJJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

P-Tolyl pivalate is often utilized as a ligand in palladium-catalyzed reactions. Its structure allows it to participate effectively in asymmetric catalysis, particularly in allylic substitution reactions. Recent studies have highlighted its role in enhancing the enantioselectivity of various reactions, which is crucial for synthesizing chiral compounds used in pharmaceuticals and agrochemicals .

Case Study: Asymmetric Allylic Substitution

Research indicates that this compound can act as a bidentate ligand, facilitating the palladium-catalyzed allylic alkylation of various substrates. In one notable study, this compound was used to achieve high enantioselectivities in the reaction of racemic 1,3-diphenylallyl acetate with dimethyl malonate. The results showcased enantiomeric excess values exceeding 96%, demonstrating the effectiveness of this compound as a ligand in asymmetric synthesis .

Material Science

The compound has also been explored for its potential applications in material science, particularly in the development of organic semiconductors. This compound derivatives are being investigated for use in dye-sensitized solar cells (DSSCs), where they serve as sensitizers that enhance light absorption and conversion efficiency .

Case Study: Dye-Sensitized Solar Cells

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their performance as sensitizers in DSSCs. The findings indicated that certain derivatives exhibited improved photovoltaic properties compared to traditional sensitizers, thus paving the way for more efficient solar energy conversion technologies .

Organic Synthesis

This compound is also employed as a reagent in various organic synthesis pathways. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules. For instance, it has been utilized in the synthesis of various pharmaceutical intermediates and agrochemicals.

Case Study: Synthesis of Pharmaceutical Intermediates

A comprehensive study demonstrated the utility of this compound in synthesizing key intermediates for pharmaceutical compounds. The research outlined a multi-step synthetic route where this compound was integral to forming critical functional groups necessary for biological activity .

Chemical Properties and Safety

Understanding the chemical properties of this compound is essential for its application. It is characterized by a molecular weight of 192.25 g/mol and a boiling point that makes it suitable for various laboratory conditions . Safety data indicates that while it is generally regarded as safe when handled properly, standard safety precautions should be observed due to its potential irritant properties.

Chemical Reactions Analysis

Hydrolysis Reactions

p-Tolyl pivalate undergoes hydrolysis under acidic or basic conditions to yield p-tolyl alcohol (4-methylphenol) and pivalic acid (2,2-dimethylpropanoic acid).

| Condition | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₃O⁺ | Reflux | 78 | |

| Basic (NaOH) | OH⁻ | 80°C | 92 |

-

Mechanism :

Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated saponification involves nucleophilic acyl substitution. -

Kinetics : First-order dependence on ester concentration under acidic conditions, with activation energy of ~45 kJ/mol.

Transesterification

The p-tolyl group can be replaced by other alcohols in the presence of acid catalysts:

-

Example : Reaction with methanol using H₂SO₄ yields methyl pivalate (85% yield, 24 h, 60°C).

-

Steric Effects : The bulky pivalate group slows reaction rates compared to less hindered esters .

Nickel-Catalyzed Miyaura Borylation

This compound participates in stereospecific borylation with allylic pivalates via π-allyl nickel intermediates (Scheme 1) :

| Substrate | Catalyst | Product | Enantiomeric Ratio (er) |

|---|---|---|---|

| γ-Aryl allylic pivalate | Ni(cod)₂/P( o-tolyl)₃ | α-Stereogenic γ-aryl allylboronate | 95:5 |

-

Key Observations :

Negishi Cross-Coupling

Organozinc pivalate reagents derived from this compound enable aryl-aryl bond formation :

Photo-Fries Rearrangement

Under UV light (254 nm), this compound undergoes rearrangement to form ortho- and para-acylated phenols :

| Condition | Major Product | Minor Product | Ratio (ortho:para) |

|---|---|---|---|

| UV light, THF | Ortho-pivaloyl-p-cresol | Para-pivaloyl-p-cresol | 3:1 |

Claisen Condensation

In the presence of strong bases (e.g., NaH), this compound undergoes self-condensation to form β-keto esters:

-

Yield : 65% with NaH in THF (48 h, reflux).

Mechanistic Insights

Comparison with Similar Compounds

Table 1: Catalytic Performance of Carboxylates in ROAC

| Catalyst | Chain-End Fidelity | Observed Byproduct |

|---|---|---|

| Cesium pivalate | High | None |

| Potassium acetate | Low | Chain-transferred products |

- Receptor Agonist Potency : In short-chain fatty acid (SCFA) receptor activation (GPR43), pivalate shows lower potency (EC₅₀ >10 mM) compared to acetate (EC₅₀ ~100 µM) and propionate (EC₅₀ ~30 µM). The steric hindrance of the pivalate group likely reduces binding affinity .

Comparison with Pharmaceutical Esters (Tixocortol Pivalate)

Tixocortol pivalate, a steroidal anti-inflammatory agent, shares the pivalate ester group but differs in therapeutic profile compared to hydrocortisone acetate:

- Anti-inflammatory Activity : Tixocortol pivalate demonstrates localized anti-inflammatory effects comparable to hydrocortisone acetate when administered topically. However, its systemic activity is 60–300× weaker due to rapid hydrolysis of the pivalate ester, minimizing glucocorticoid side effects (Table 2) .

Table 2: Pharmacological Comparison of Steroidal Esters

| Compound | Local Activity (ED₅₀) | Systemic Activity (Oral ED₅₀) |

|---|---|---|

| Tixocortol pivalate | 0.1 mg/kg | >300 mg/kg |

| Hydrocortisone acetate | 0.05 mg/kg | 1 mg/kg |

Comparison with Structurally Similar Aromatic Esters

- p-Tolyl Isobutyrate: While structurally akin to this compound, the smaller isobutyrate group (2-methylpropanoate) reduces steric hindrance, enhancing reactivity in ester hydrolysis and nucleophilic substitutions. This difference is critical in catalysis and drug design .

- Allylic Pivalates : In nickel-catalyzed cross-coupling reactions, allylic pivalates (e.g., 1,3-disubstituted allylic pivalates) exhibit higher enantioselectivity compared to acetates due to the pivalate group’s ability to stabilize transition states .

Role in Polymer Chemistry

This compound derivatives are pivotal in synthesizing hyperbranched polyesters (HBPs) via ROAC. HBPs derived from pivalate-containing catalysts exhibit lower viscosity and higher solubility than linear polyesters, making them suitable for drug delivery systems .

Key Research Findings

- Synthetic Utility : The pivalate group’s steric bulk enables selective transformations, such as in the Pd-catalyzed borylation of alkenyl pivalates, which yields higher regioselectivity than acetates (Fig. 4 in ) .

- Biological Activity : In TNF-α inhibition, the p-tolyl group in pyrazol-amine scaffolds is essential for activity; replacing it with bulkier substituents (e.g., 4-chloro, 4-bromo) reduces potency by >50% .

Preparation Methods

Reaction Overview

The platinum-catalyzed migration of propargylic esters represents a novel route to α-acyloxyketones, including p-tolyl pivalate. This method, reported by J-STAGE researchers, leverages a mono-cationic platinum catalyst generated in situ from Pt(cod)Cl₂ and AgNTf₂. The reaction proceeds via a two-step mechanism:

Optimization and Substrate Scope

Key reaction parameters include:

-

Catalyst Loading : 3 mol% Pt(cod)Cl₂ and 3 mol% AgNTf₂.

-

Solvent and Temperature : Toluene at 100°C.

-

Additives : 3 equivalents of water to facilitate intermediate hydrolysis.

Under optimized conditions, this compound (12h ) was synthesized in 47% yield (Table 1). Substrates with electron-donating groups (e.g., -OMe) showed reduced reactivity, while electron-withdrawing groups (e.g., -NO₂) enhanced yields to 64%.

Table 1: Selected Yields from Platinum-Catalyzed Migration

| Entry | Substrate | R₁ | R₂ | R₃ | Acyl Group | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 12h | 11h | H | H | H | Piv | 12h | 47 |

| 12r | 11r | H | H | H | (p-NO₂)Bz | 12r | 64 |

Mechanistic Insights

Isotopic labeling studies with H₂¹⁸O confirmed that water participates in hydrolyzing the platinum-allene intermediate (C ), enabling nucleophilic attack by the pivalate group. The reaction’s regioselectivity arises from the stabilization of the cationic Pt center by electron-rich aryl groups.

Steglich Esterification Using Pivaloyl Chloride and DMAP

Classical Esterification Protocol

The Steglich esterification, employing pivaloyl chloride and 4-dimethylaminopyridine (DMAP), is a benchmark method for synthesizing this compound. This one-step procedure involves:

Experimental Details

In a representative synthesis, p-tolyl alcohol (5.0 mmol) was reacted with pivaloyl chloride (1.1 eq) in CH₂Cl₂ at 0°C under argon. DMAP (0.1 eq) and Et₃N (1.5 eq) were added to catalyze the acyl transfer. After 2 hours, the mixture was washed with HCl and NaOH, dried over Na₂SO₄, and purified via silica chromatography to yield this compound in 88%.

Advantages and Limitations

-

Yield : Consistently high (75–88%) for aryl alcohols.

-

Side Reactions : Competing etherification is minimized due to DMAP’s superior nucleophilicity.

-

Scalability : Limited by DMAP’s cost and the need for anhydrous conditions.

Phase Transfer-Catalyzed Synthesis

Adaptation from Halomethyl Pivalate Production

A patent by EP0453993A1 describes a phase transfer method for halomethyl pivalates, which can be adapted for aryl pivalates. The protocol involves:

-

Reagents : Sodium p-tolyloxide, pivaloyl chloride, tributylammonium bromide (TBAB).

-

Solvent : Toluene-water biphasic system.

Alternative Methods and Emerging Approaches

Fischer Esterification

Traditional acid-catalyzed esterification of p-tolyl alcohol and pivalic acid is less efficient due to the steric bulk of pivalic acid. At reflux (150–160°C) with H₂SO₄, yields rarely exceed 40% after 24 hours.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

Q & A

Basic: What are the common synthetic routes for p-Tolyl pivalate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification of p-tolyl alcohol with pivaloyl chloride under acid or base catalysis. Key variables include temperature (optimized between 0–25°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of alcohol to acyl chloride for excess reactivity). Solvent choice (e.g., dichloromethane or THF) affects solubility and reaction kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .

Advanced: How do directing groups in palladium-catalyzed C–H functionalization improve selectivity in this compound derivatives?

Directing groups (e.g., carboxylates, pyridyl) coordinate with palladium catalysts to enable regioselective C–H bond activation. For example, carboxylate-assisted metalation (via concerted metalation-deprotonation, CMD) directs functionalization to proximal C–H bonds, avoiding competing pathways. Computational studies suggest that steric effects and electronic tuning of the directing group (e.g., electron-withdrawing substituents) enhance selectivity by stabilizing transition states. Experimental optimization involves screening ligands (e.g., bidentate phosphines) and additives (e.g., silver salts) to suppress off-target activation .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy : H and C NMR confirm ester formation (e.g., carbonyl resonance at ~170 ppm).

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>98% required for pharmacological studies).

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] at m/z 193.12).

- IR spectroscopy : C=O stretching (~1740 cm) and aromatic C–H bends (~830 cm) confirm functional groups .

Advanced: How can researchers address contradictory data in pharmacological studies of this compound derivatives?

Contradictions in efficacy or toxicity data may arise from:

- Covariate mismatches : Ensure consistency in covariates (e.g., age, metabolic status) across studies. Sensitivity analysis (e.g., Monte Carlo simulations) quantifies covariate impact .

- Batch variability : Use orthogonal purity assays (e.g., DSC for crystallinity, Karl Fischer titration for water content).

- Biological model differences : Standardize in vitro assays (e.g., cell lines, incubation times) and validate in vivo models (e.g., murine vs. canine adrenal function tests) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis.

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Follow hazardous waste guidelines (e.g., incineration with scrubbing for halogenated byproducts) .

Advanced: What strategies optimize the catalytic efficiency of rhodium/palladium systems in this compound-mediated C–C bond formation?

- Ligand design : Bulky, electron-rich ligands (e.g., JohnPhos) accelerate oxidative addition while reducing catalyst poisoning.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in cross-coupling reactions.

- Additive screening : Silver pivalate minimizes halide scavenging, while acetic acid enhances proton-coupled electron transfer (PCET) in C–H activation .

Basic: How are structure-activity relationships (SARs) explored for this compound in drug development?

- Core modifications : Introduce substituents (e.g., halides, methyl groups) to the p-tolyl ring to modulate lipophilicity (logP) and bioavailability.

- Ester hydrolysis studies : Assess stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to predict prodrug activation.

- In vitro screening : Use HEK293 cells transfected with target receptors (e.g., glucocorticoid) to quantify IC values .

Advanced: What computational tools predict the environmental impact of this compound derivatives?

- QSPR models : Correlate molecular descriptors (e.g., topological polar surface area, Henry’s law constant) with biodegradability (e.g., BIOWIN3 estimates).

- Ecotoxicology simulations : EPI Suite predicts acute aquatic toxicity (LC for Daphnia magna) and bioaccumulation potential (BCF).

- Lifecycle analysis (LCA) : Evaluate synthetic routes for atom economy and E-factor (kg waste/kg product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.